molecular formula C9H8F2N2 B11820882 1-(difluoromethyl)-1H-indol-7-amine

1-(difluoromethyl)-1H-indol-7-amine

Katalognummer: B11820882
Molekulargewicht: 182.17 g/mol
InChI-Schlüssel: BESYIEBGZSVQDU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Difluoromethyl)-1H-indol-7-amine is an organic compound that belongs to the class of indoles, which are heterocyclic aromatic organic compounds. The presence of the difluoromethyl group in this compound imparts unique chemical properties, making it a subject of interest in various fields of scientific research.

Vorbereitungsmethoden

The synthesis of 1-(difluoromethyl)-1H-indol-7-amine typically involves the introduction of the difluoromethyl group into the indole structure. One common method is the late-stage difluoromethylation, which can be achieved through various synthetic routes:

    Electrophilic Difluoromethylation: This method involves the use of electrophilic difluoromethylating agents such as ClCF₂H. The reaction is typically carried out in the presence of a base and a suitable solvent.

    Nucleophilic Difluoromethylation: This approach uses nucleophilic difluoromethylating reagents like TMSCF₂H (trimethylsilyl difluoromethyl) in the presence of a catalyst.

    Radical Difluoromethylation: This method employs radical initiators to generate difluoromethyl radicals, which then react with the indole substrate.

Industrial production methods often involve continuous flow processes to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(Difluoromethyl)-1H-indol-7-amine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The difluoromethyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common reagents used in these reactions include bases, acids, and catalysts like palladium or copper. The major products formed depend on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

1-(Difluoromethyl)-1H-indol-7-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its role as a bioisostere for amine groups.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

    Industry: The compound is used in the development of agrochemicals and materials science

Wirkmechanismus

The mechanism of action of 1-(difluoromethyl)-1H-indol-7-amine involves its interaction with various molecular targets. The difluoromethyl group can act as a hydrogen bond donor, influencing the compound’s binding affinity to biological targets. The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

1-(Difluoromethyl)-1H-indol-7-amine can be compared with other similar compounds, such as:

The unique properties of this compound, such as its ability to act as a hydrogen bond donor and its bioisosteric properties, make it a valuable compound in various fields of research.

Eigenschaften

Molekularformel

C9H8F2N2

Molekulargewicht

182.17 g/mol

IUPAC-Name

1-(difluoromethyl)indol-7-amine

InChI

InChI=1S/C9H8F2N2/c10-9(11)13-5-4-6-2-1-3-7(12)8(6)13/h1-5,9H,12H2

InChI-Schlüssel

BESYIEBGZSVQDU-UHFFFAOYSA-N

Kanonische SMILES

C1=CC2=C(C(=C1)N)N(C=C2)C(F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.